4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a thiol group (-SH) attached to a triazole ring, which is further substituted with a methyl group and a thienyl group. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate thiosemicarbazide derivatives. One common method involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst. The use of microwave-assisted synthesis has also been explored to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the C-5 position.
Cyclization: The compound can undergo further cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, and other mild oxidizing agents are commonly used for oxidation reactions.
Nucleophiles: Various nucleophiles such as amines and thiols can be used for substitution reactions.
Cyclization Conditions: Cyclization reactions often require acidic or basic conditions and elevated temperatures.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Substituted Triazoles: Formed from nucleophilic substitution reactions.
Fused Heterocycles: Formed from cyclization reactions.
Scientific Research Applications
4-Methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The biological activity of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is primarily attributed to its ability to interact with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with nucleic acids and proteins through hydrogen bonding and π-π interactions, affecting various cellular pathways.
Comparison with Similar Compounds
4-Methyl-5-(2-thienyl)-1,2,4-triazole: Lacks the thiol group, resulting in different chemical reactivity and biological activity.
5-(2-Thienyl)-1,2,4-triazole-3-thiol: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
4-Methyl-1,2,4-triazole-3-thiol: Lacks the thienyl group, affecting its electronic properties and reactivity.
Uniqueness: The presence of both the thiol and thienyl groups in 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol imparts it with unique chemical and biological properties. The thiol group enhances its ability to form covalent bonds with proteins, while the thienyl group contributes to its electronic properties and ability to interact with aromatic systems.
Properties
IUPAC Name |
4-methyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c1-10-6(8-9-7(10)11)5-3-2-4-12-5/h2-4H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZYOWSGQWQEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352263 | |
Record name | 4-Methyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68744-66-1 | |
Record name | 4-Methyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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